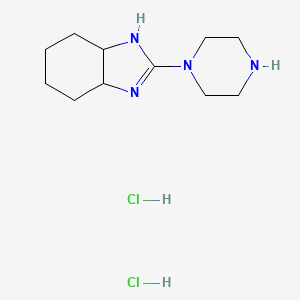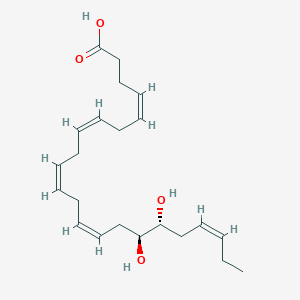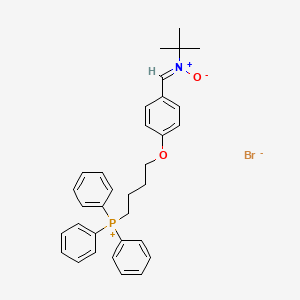
MitoPBN
Übersicht
Beschreibung
MitoPBN is a useful research compound. Its molecular formula is C33H37BrNO2P and its molecular weight is 590.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality MitoPBN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MitoPBN including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glucose Metabolism and Diabetes Management : A study by Wu et al. (2019) found that liver-targeted Nano-MitoPBN normalizes glucose metabolism by improving mitochondrial redox balance. This formulation primarily accumulates in hepatocytes and scavenges mitochondrial superoxide/hydrogen peroxide, leading to improved mitochondrial function, increased glycolysis, and TCA cycle activity. Consequently, it helps in reducing peripheral blood glucose levels and improving glucose tolerance in diabetic animals.
Mitochondrial Health and Cellular Homeostasis : Research on mitophagy, a process vital for maintaining mitochondrial health and cellular homeostasis, has implications for MitoPBN's applications. For instance, Bhujabal et al. (2017) discuss the role of FKBP8 in mediating Parkin-independent mitophagy, which is crucial for mitochondrial quality control. While this study doesn't directly involve MitoPBN, it highlights the broader context of mitochondrial targeting and maintenance, within which MitoPBN operates.
Mitochondrial Dysfunction and Diseases : A paper by Montava-Garriga & Ganley (2020) discusses the role of mitophagy in diseases and cell integrity. While not directly related to MitoPBN, it underscores the importance of mitochondrial maintenance, an area where MitoPBN could potentially play a significant role.
Mitochondrial Biogenesis and Glucose Catabolism : Another study by Wu et al. (2021) highlights that nano-MitoPBN effectively scavenges hepatic oxidants, leading to improved mitochondrial biogenesis and glucose catabolism. This action is mediated via the AMPK/SIRT3-PGC1α axis, contributing to the normalization of glucose tolerance and presenting potential for early diabetes intervention.
Imaging and Detection of Mitochondrial Health : Dickinson & Chang (2008) developed MitoPY1, a fluorescent probe for imaging hydrogen peroxide in mitochondria of living cells (Dickinson & Chang, 2008). Although not directly related to MitoPBN, this study illustrates the advancements in mitochondrial imaging and health assessment, relevant to the context of MitoPBN's applications.
Eigenschaften
IUPAC Name |
N-tert-butyl-1-[4-(4-triphenylphosphaniumylbutoxy)phenyl]methanimine oxide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO2P.BrH/c1-33(2,3)34(35)27-28-21-23-29(24-22-28)36-25-13-14-26-37(30-15-7-4-8-16-30,31-17-9-5-10-18-31)32-19-11-6-12-20-32;/h4-12,15-24,27H,13-14,25-26H2,1-3H3;1H/q+1;/p-1/b34-27-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMWLDMVLIVXEF-KWYZZNRTSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=CC1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[O-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/[O-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37BrNO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MitoPBN | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B8069606.png)
![(1R,2S,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8069608.png)
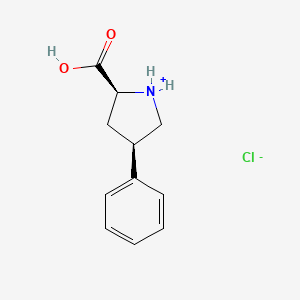

![2-[2-(4-Methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8069618.png)
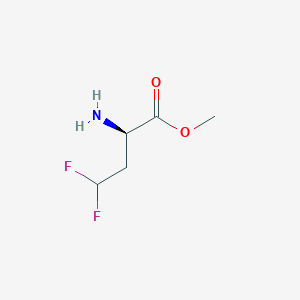
![(1S,3R,5R,6S,8S,10S,11R,13S,15S,16R,18S,20S,21R,23R,25R,26S,28R,30R,31R,32R,33R,34R,35S,36S,37S,38S,39S,40S,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B8069626.png)
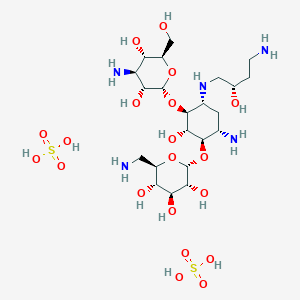
![(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18R,20R,21S,23R,25R,26S,28R,30R,31S,33S,35S,36S,37S,38R,39R,40R,41R,42R,43R,44S,45S,46S,47S,48S,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8069628.png)

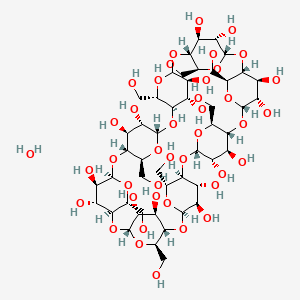
![(2S,3R,4R,5S,6R)-2-({3-hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl}methyl)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8069657.png)
